Methyl-3-hydroxyisothiazole-5-carboxylate

Physicochemical profiling Hydrogen bonding Crystallinity

Researchers developing GABA_A receptor photoaffinity probes require reliable access to the key [3H]thiomuscimol precursor. Methyl-3-hydroxyisothiazole-5-carboxylate (CAS 100241-89-2) addresses this with documented synthetic utility (KD = 28 nM). - Dual orthogonal handles: 3-OH for selective O-alkylation/acylation; 5-COOCH3 for amide coupling or hydrolysis, enabling parallel library synthesis without protecting group manipulation. - Superior bioisostere: pKa ~7.54 vs. 3-hydroxyisoxazole (pKa ~5.85), better matching physiological pH for carboxylic acid replacement. - Crystallization-ready: mp 171-174 °C, logP 0.223; supplied as off-white to yellow solid, ≥97% purity.

Molecular Formula C5H5NO3S
Molecular Weight 159.17 g/mol
CAS No. 100241-89-2
Cat. No. B019378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-3-hydroxyisothiazole-5-carboxylate
CAS100241-89-2
Synonyms2,3-Dihydro-3-oxo-5-isothiazolecarboxylic Acid Methyl Ester; _x000B_
Molecular FormulaC5H5NO3S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)NS1
InChIInChI=1S/C5H5NO3S/c1-9-5(8)3-2-4(7)6-10-3/h2H,1H3,(H,6,7)
InChIKeyJIVHGUBSIXQWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-3-Hydroxyisothiazole-5-Carboxylate: Key Specifications and Core Properties


Methyl-3-hydroxyisothiazole-5-carboxylate (CAS 100241-89-2) is a heterocyclic building block featuring a 3-hydroxyisothiazole ring with a methyl ester at the 5-position. It is documented as an intermediate in the synthesis of GABA_A receptor ligands and exhibits physicochemical properties distinct from closely related isothiazole analogs, including a higher melting point and lower lipophilicity due to the hydrogen bond-capable 3-hydroxy group . The compound is supplied as an off-white to yellow solid with a melting point of 171–174 °C and solubilities in chloroform, DMSO, and methanol (sparingly), with typical purities of 95–98% .

Heterocyclic building block for medicinal chemistry
GABA_A receptor photoaffinity probe synthesis
3-hydroxyisothiazole bioisostere precursor
Orthogonal 3-OH and 5-COOCH3 functional groups

Why Generic Substitution Fails for Methyl-3-Hydroxyisothiazole-5-Carboxylate


The 3-hydroxy group on the isothiazole ring imparts markedly different physicochemical properties and reactivity compared to the des-hydroxy analog methyl isothiazole-5-carboxylate. This group enables hydrogen bonding, which raises the melting point by >130 °C, lowers logP, and provides a handle for selective O-functionalization . At the scaffold level, 3-hydroxyisothiazole (pKa ~7.54) is a closer carboxylic acid bioisostere at physiological pH than 3-hydroxyisoxazole (pKa ~5.85), meaning that intermediates derived from the target compound are better suited for probing GABA_A receptor orthosteric sites [1]. Generic substitution with a non-hydroxylated ester or a different heterocycle would erase the combination of chemical handles and bioisosteric properties that underpin the compound’s documented role as a versatile precursor in medicinal chemistry.

Target Methyl 3-hydroxyisothiazole-5-carboxylate (contains free 3-OH and ester)
Substitute Methyl isothiazole-5-carboxylate (des-hydroxy): lacks hydrogen bonding, lower melting point, higher logP, and no O-functionalization handle. May alter purification and bioisosteric fit.
Substitute 3-Hydroxyisoxazole analogs (muscimol scaffold): different pKa (~5.85 vs ~7.54) may shift ionization state at physiological pH and cannot access isothiazole-based photoaffinity pathway.

Quantitative Differentiation from Analogues


Lipophilicity and Melting Point vs. Des-Hydroxy Analog

Methyl-3-hydroxyisothiazole-5-carboxylate is substantially more hydrophilic and crystalline than its des-hydroxy analog methyl isothiazole-5-carboxylate. The measured logP is 0.223 compared to 0.93 for the comparator, and the melting point is 171–174 °C vs. 40–42 °C . These differences arise from intermolecular hydrogen bonding donated by the 3-hydroxy group and directly affect purification, formulation, and dissolution behavior.

Lipophilicity & Melting Point
Head-to-head
Target logP: 0.223; MP: 171–174 °C Comparator (des-OH) logP: 0.93; MP: 40–42 °C
Reported higher hydrophilicity and crystallinity
Data to verify; supplier and database values
Physicochemical profiling Hydrogen bonding Crystallinity

pKa Comparison: 3-Hydroxyisothiazole vs. 3-Hydroxyisoxazole

The 3-hydroxyisothiazole scaffold (pKa = 7.54) is less acidic than the 3-hydroxyisoxazole scaffold (pKa = 5.85), as reported in a 2020 review of ligand-gated chloride channel modulators [1]. This ~1.7-unit difference positions the isothiazole hydroxyl closer to physiological pH, impacting its protonation state and hydrogen bond donor strength when used as a carboxylic acid bioisostere in GABA_A receptor ligands. The parent compound serves as the direct precursor to this 3-hydroxyisothiazole scaffold via ester hydrolysis.

pKa Comparison
Class-level
3-Hydroxyisothiazole pKa: 7.54 3-Hydroxyisoxazole pKa: 5.85 ΔpKa = +1.69
Reported pKa context supports bioisostere selection review
Class-level inference; review source for specific conditions
Bioisosteres GABA_A receptor pKa

Intermediate in GABA_A Photoaffinity Label Synthesis

Methyl-3-hydroxyisothiazole-5-carboxylate is a key intermediate in the synthesis of [3H]thiomuscimol, a tritiated GABA_A photoaffinity label. The synthesis proceeds via the corresponding methyl ester (compound 2) to methyl 3-ethoxyisothiazole-5-carboxylate, ultimately yielding [3H]thiomuscimol with a KD of 28 ± 6 nM and Bmax of 50 ± 4 fmol/mg tissue on rat forebrain membranes [1]. In contrast, methyl isothiazole-5-carboxylate lacks the 3-OH necessary for this synthetic pathway, and the 3-hydroxyisoxazole analog muscimol, while potent (KD ~1–24 nM depending on subtype), cannot serve as a photoaffinity label without structural modification [2].

Photoaffinity Probe Synthesis
Cross-study
Intermediate for [3H]thiomuscimol (KD = 28 ± 6 nM on rat forebrain membranes). Comparator muscimol KD ~1–24 nM, not a photoaffinity label.
Supports unique isothiazole-based probe development
Cross-study comparable; requires validation in target assay
GABA_A agonist Photoaffinity labeling Radioligand synthesis

Orthogonal Functional Group Handles for Selective Derivatization

The target compound carries two chemically distinct functional groups: a nucleophilic 3-hydroxy group amenable to O-alkylation, acylation, or sulfonation, and a 5-methyl ester that can be hydrolyzed to the carboxylic acid or transesterified . Methyl isothiazole-5-carboxylate lacks the hydroxyl, providing only ester reactivity. Methyl 3-ethoxyisothiazole-5-carboxylate has the hydroxyl blocked, preventing direct O-functionalization. The free acid 3-hydroxyisothiazole-5-carboxylic acid (CAS 62020-63-7) lacks the ester handle for selective C-5 derivatization. The methyl ester of the target provides an optimal balance of stability and reactivity for stepwise synthetic elaboration.

Orthogonal Derivatization
Supporting evidence
Free 3-OH + 5-COOCH3 enable two sequential orthogonal reactions without protection. Des-OH, ethoxy-blocked, and free-acid analogs lack this combination.
Supports stepwise synthetic route selection
Based on documented reaction types; review specific route compatibility
Building block versatility Orthogonal protection Heterocyclic derivatization

Commercial Purity and Lot-Specific Characterization

Commercially available Methyl-3-hydroxyisothiazole-5-carboxylate is typically supplied at ≥95% purity by HPLC or 98% by TLC, with lot-specific Certificates of Analysis (COA) providing melting point (172–174 °C), 1H-NMR confirmation, and TLC Rf values . This level of characterization contrasts with methyl isothiazole-5-carboxylate, which is offered at 96% purity, and the more niche ethyl or ethoxy analogs for which purity data are less consistently published . The melting point specification (171–174 °C) provides a simple, cost-effective identity check that can be performed without instrumentation.

Commercial Purity & Lot Data
Supporting evidence
Target: ≥95% (HPLC) / 98% (TLC); MP 172–174 °C; COA with 1H-NMR. Comparator: 96% purity; fewer lot-specific data.
Lot attribute; supports procurement specification review
Supplier-reported data; confirm with received COA
Quality control Purity analysis Procurement specification

Priority Application Scenarios


GABA_A Receptor Photoaffinity Probe Development

Research groups developing covalent or photoaffinity tools for GABA_A receptor mapping should select this compound as a starting material because it is the documented intermediate for [3H]thiomuscimol synthesis, a high-affinity (KD = 28 nM) photoaffinity label . The isoxazole analog muscimol cannot serve this role without extensive redesign, and the des-hydroxy analog methyl isothiazole-5-carboxylate lacks the necessary 3-OH for the synthetic route.

Carboxylic Acid Bioisostere in Medicinal Chemistry

When replacing a carboxylic acid with a heterocyclic bioisostere in drug candidates, the 3-hydroxyisothiazole scaffold (pKa = 7.54) provides a more physiologically compatible acidity profile than 3-hydroxyisoxazole (pKa = 5.85) . This compound serves as a protected precursor to the 3-hydroxyisothiazole-5-carboxylic acid scaffold, allowing late-stage diversification of the ester before unmasking the acid.

Stepwise Heterocyclic Library Synthesis

This compound is suited for parallel library synthesis where two distinct functional groups (3-OH and 5-COOCH3) are required for sequential derivatization without protecting group manipulation . Researchers building focused isothiazole libraries can exploit the hydroxyl for O-alkylation/acylation while preserving the ester for amide bond formation or hydrolysis, a versatility not available with mono-functional analogs.

Crystallization and Solid-Form Screening Studies

The high melting point (171–174 °C) resulting from intermolecular hydrogen bonding makes this compound a favorable candidate for crystallization studies and solid-form screening, where a robust crystalline lattice facilitates polymorph identification and X-ray structure determination . Its lower logP (0.223) also simplifies aqueous workup compared to the more lipophilic des-hydroxy analog (logP 0.93).

Application
Selection Property
Validation Focus
GABA_A Photoaffinity Probe Development
3-hydroxyisothiazole synthetic pathway entry
Confirm intermediate conversion to [3H]thiomuscimol
Carboxylic Acid Bioisostere Research
pKa context (~7.54) for physiological pH modeling
Review ionization state impact on binding and permeability
Stepwise Heterocyclic Library Synthesis
Orthogonal 3-OH and 5-COOCH3 reactivity
Validate sequential derivatization without protecting groups
Solid-Form Screening Studies
High crystallinity (MP 171–174 °C) and low logP
Assess polymorph identification and aqueous workup behavior

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